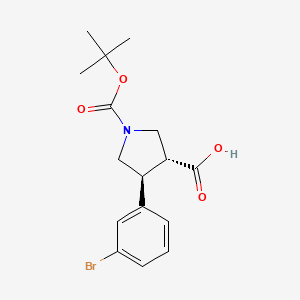

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

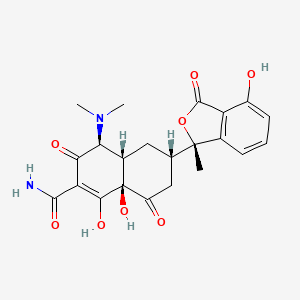

This compound belongs to a broader class of pyrrolidine derivatives, known for their significance in various chemical syntheses and potential as intermediates in the development of therapeutic agents. The compound’s structure, characterized by the presence of a tert-butoxycarbonyl group and a bromophenyl moiety, suggests its utility in organic synthesis, especially in creating complex molecules due to the reactive sites available for further modification.

Synthesis Analysis

The synthesis of highly substituted pyrrolidine derivatives can be achieved through various methodologies, including one-step continuous flow synthesis which allows for efficient production directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This process utilizes HBr generated as a byproduct to hydrolyze tert-butyl esters in situ, offering a streamlined approach to obtaining pyrrolidine derivatives (Herath & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of related pyrrolidine compounds can be elucidated through spectroscopic methods and X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate exhibits a triclinic space group with detailed cell parameters, indicating the conformational preferences of the pyrrolidine ring and the types of intermolecular interactions, such as hydrogen bonds, that stabilize the structure (Naveen et al., 2007).

Chemical Reactions and Properties

The pyrrolidine core structure, particularly with substituents such as tert-butoxycarbonyl and bromophenyl groups, is versatile in chemical reactions. It can undergo various transformations, including cyclizations, acylations, and conjugate additions, to produce complex molecules with high stereochemical control. This versatility underscores the compound's utility in synthesizing biologically active molecules and exploring new reaction pathways (Chung et al., 2005).

Applications De Recherche Scientifique

Design and Synthesis of Influenza Inhibitors

One significant application of related pyrrolidine cores involves the design and synthesis of potent inhibitors for influenza neuraminidase. For instance, research has discovered compounds such as A-192558, which demonstrated substantial inhibitory activity against influenza neuraminidase, essential for viral replication. This research utilized core structures similar to the specified compound for high-throughput synthesis, guided by the structural information of the neuraminidase active site, to expedite the identification of effective inhibitors (Wang et al., 2001).

Structural Analysis in Medicinal Chemistry

The compound and its derivatives have been used to explore structural configurations and their implications in medicinal chemistry. For example, the study of "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" highlights the importance of dihedral angles and conformation for the stability and reactivity of such molecules. This research contributes to understanding how structural variations affect the biological activity and synthesis of pharmaceuticals (Yuan et al., 2010).

Asymmetric Synthesis of Bioactive Compounds

Asymmetric synthesis is another critical area where derivatives of the specified compound find applications. Studies have detailed the enantioselective synthesis of compounds like trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, showcasing the utility of related pyrrolidine structures in creating chiral centers essential for the activity of many bioactive molecules (Xue et al., 2002).

Chemical Crystallography

In chemical crystallography, the detailed structural analysis of related compounds has provided insights into intermolecular interactions and molecular conformations. Such studies are fundamental in the design of new materials and the understanding of molecular behaviors, exemplified by research on "Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate" (Naveen et al., 2007).

Propriétés

IUPAC Name |

(3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZJBSBJNUMFEY-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/no-structure.png)